(2-Methoxy-6-(piperidin-3-yl)pyridin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxy-6-(piperidin-3-yl)pyridin-4-yl)boronic acid: is a boronic acid derivative that has gained attention in the field of organic chemistry due to its potential applications in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This compound features a boronic acid group attached to a pyridine ring, which is further substituted with a methoxy group and a piperidinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxy-6-(piperidin-3-yl)pyridin-4-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the halogen-metal exchange followed by borylation. For instance, a halogenated pyridine can undergo a reaction with an organolithium or Grignard reagent to form the corresponding organometallic intermediate, which is then treated with a boron source such as trimethyl borate or pinacolborane to yield the boronic acid derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: (2-Methoxy-6-(piperidin-3-yl)pyridin-4-yl)boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The methoxy and piperidinyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate can be employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Suzuki-Miyaura Coupling: The major product is the coupled aryl or vinyl compound.
Oxidation: The major products are the corresponding alcohol or ketone.
Substitution: The major products are the substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: (2-Methoxy-6-(piperidin-3-yl)pyridin-4-yl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling . This reaction is essential for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, boronic acids are known for their ability to inhibit serine proteases and other enzymes. This compound may be explored for its potential as an enzyme inhibitor, which could lead to the development of new therapeutic agents .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and polymers. Its ability to form stable carbon-carbon bonds makes it valuable for the production of high-performance materials.
Mechanism of Action
The mechanism of action of (2-Methoxy-6-(piperidin-3-yl)pyridin-4-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
3-Pyridinylboronic acid: Another boronic acid derivative used in similar coupling reactions.
4-Pyridinylboronic acid: Used in palladium-catalyzed coupling reactions and the preparation of HIV-1 protease inhibitors.
N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Used in metal-catalyzed cross-coupling reactions.
Uniqueness: (2-Methoxy-6-(piperidin-3-yl)pyridin-4-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions
Properties
Molecular Formula |
C11H17BN2O3 |
---|---|
Molecular Weight |
236.08 g/mol |
IUPAC Name |
(2-methoxy-6-piperidin-3-ylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C11H17BN2O3/c1-17-11-6-9(12(15)16)5-10(14-11)8-3-2-4-13-7-8/h5-6,8,13,15-16H,2-4,7H2,1H3 |
InChI Key |
MBRNKDIYLLWGQB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC(=C1)OC)C2CCCNC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.